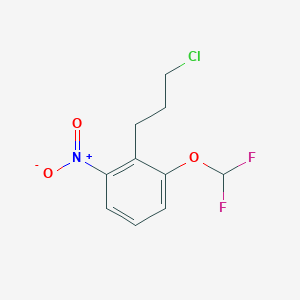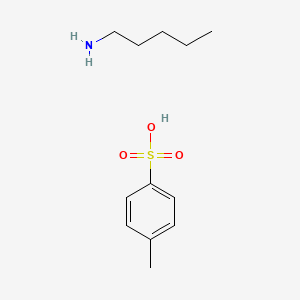
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine is a compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further substituted with an ethyl group and a hydrazine moiety. The trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under acidic conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. Industrial production methods may involve similar reaction conditions but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The compound can also participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile. Major products formed from these reactions include corresponding hydrazones, azines, and other nitrogen-containing derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects, including anticancer and antimicrobial activities. Additionally, the compound is used in the industry for the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved may vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
1-(2-Ethyl-3-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as 1-(2-ethylphenyl)hydrazine and 1-(3-(trifluoromethylthio)phenyl)hydrazine . These compounds share structural similarities but differ in the position and nature of substituents on the phenyl ring. The presence of the trifluoromethylthio group in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, distinguishing it from its analogs.
Eigenschaften
Molekularformel |
C9H11F3N2S |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-7(14-13)4-3-5-8(6)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI-Schlüssel |
QMAOGQIDADPUPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1SC(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


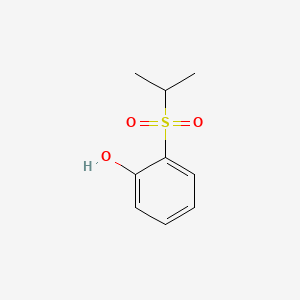
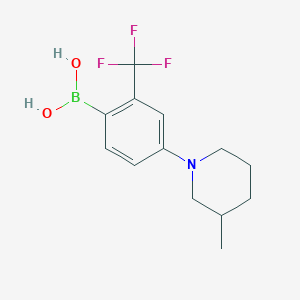
![[5-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14073432.png)


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)
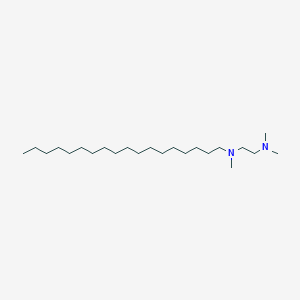


![4-[2-(Methoxycarbonyl)ethyl]cinnamic acid](/img/structure/B14073455.png)
